4-Fluorogramine
Overview
Description
4-Fluorogramine is a fluorinated amide with the molecular formula C11H13FN2. It is a derivative of the indole structure, specifically modified with a fluorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorogramine typically involves the introduction of a fluorine atom into the indole structure. One common method is the reaction of 4-fluoroindole with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
4-Fluorogramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds .
Scientific Research Applications
4-Fluorogramine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluorogramine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. This interaction can affect various biological pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: A precursor in the synthesis of 4-Fluorogramine.
4-Fluorobenzylamine: Another fluorinated compound with similar structural features.
Fluorometholone: A fluorinated corticosteroid with different applications .
Uniqueness
This compound is unique due to its specific fluorine substitution on the indole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where fluorinated compounds are required .
Properties
IUPAC Name |
1-(4-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAFVBWLYCAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379049 | |
Record name | 4-Fluorogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-46-0 | |
Record name | 4-Fluorogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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